4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid

Descripción

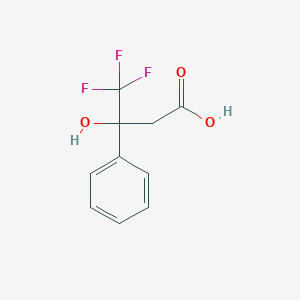

Chemical Structure and Properties 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid (CAS: 1716-77-4) is a fluorinated β-hydroxybutanoic acid derivative with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol. Its SMILES notation (C1=CC=C(C=C1)C(CC(=O)O)(C(F)(F)F)O) highlights a phenyl group at the 3-position and a trifluoromethyl group at the 4-position, with a hydroxyl group at the 3-position . The compound exhibits a chiral center at C3, making stereoisomerism a critical factor in its reactivity and biological activity.

Applications and Significance

This compound is primarily utilized as a multifunctional small-molecule scaffold in pharmaceutical and agrochemical research. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and carboxylic acid groups enable hydrogen bonding and derivatization .

Propiedades

IUPAC Name |

4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)9(16,6-8(14)15)7-4-2-1-3-5-7/h1-5,16H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGWRGLPYNFJRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid involves several steps. One common synthetic route includes the reaction of 4,4,4-trifluoro-3-oxobutanoic acid with phenylmagnesium bromide, followed by hydrolysis . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Análisis De Reacciones Químicas

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 4,4,4-trifluoro-3-phenylbutanoic acid. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: This compound is utilized in proteomics research to study protein interactions and functions.

Medicine: While not used therapeutically, it serves as a reference compound in the development of new pharmaceuticals.

Industry: Its applications in industry are limited, but it is used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

Fluorination Pattern and Aromatic Substitution

Key Findings :

Functional Group Modifications

Key Findings :

- The absence of a phenyl group in 4,4,4-trifluoro-3-hydroxybutanoic acid () results in lower molecular weight and diminished aromatic interactions, limiting its utility in drug design .

Stereochemical Variations

Key Findings :

- Enantiomers of trifluoro-β-hydroxybutanoic acid derivatives exhibit divergent optical rotations (e.g., +21.0 vs. -15.0), which correlate with their binding affinities in enantioselective enzymatic processes .

- The target compound’s stereochemistry (C3 hydroxyl) is critical for its interaction with biological targets, such as kinases or proteases .

Actividad Biológica

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid (C10H9F3O3) is a synthetic compound characterized by its trifluoromethyl group and phenolic hydroxyl group. This structural configuration contributes to its unique chemical properties, particularly its lipophilicity, which enhances its ability to interact with biological molecules. The compound is primarily utilized in biochemical research, particularly in proteomics, to study protein interactions and functions .

- Molecular Formula : C10H9F3O3

- Molecular Weight : 234.17 g/mol

- CAS Number : 1716-77-4

Synthesis

The synthesis of 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid typically involves several steps:

- Aldol Condensation : Trifluoroacetophenone reacts with a suitable aldehyde.

- Reduction and Hydrolysis : Further reactions lead to the formation of the final compound.

- Characterization : Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Interaction with Biomolecules

The biological activity of 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid is primarily attributed to its ability to modulate protein activity. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate hydrophobic regions of biomolecules effectively. This interaction can influence enzyme activity and protein stability .

- Hydrogen Bonding : The presence of hydroxyl and carboxylic acid groups suggests potential for hydrogen bonding with biological targets.

- Modulation of Enzyme Activity : It has been observed that the compound can modulate enzyme activity through interactions with active sites or allosteric sites on proteins.

Comparative Analysis with Related Compounds

To understand the uniqueness of 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 4,4,4-Trifluoro-3-hydroxybutanoic acid | Lacks the phenyl group; less hydrophobic |

| 3-Hydroxy-3-phenylbutanoic acid | Lacks the trifluoromethyl group; reduced lipophilicity |

| 4,4,4-Trifluoro-3-phenylbutanoic acid | Lacks the hydroxyl group; affects hydrogen bonding capabilities |

These comparisons highlight how the presence of both trifluoromethyl and phenolic groups contributes to the compound's reactivity and biological interactions .

Case Studies and Research Findings

While specific studies on 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid remain limited, research has indicated its potential in modulating protein dynamics and enzyme activities. For instance:

- Enzyme Inhibition Studies : Preliminary studies suggest that derivatives of this compound may act as inhibitors for various enzymes involved in metabolic pathways.

- Proteomic Applications : The compound has been used as a reference in studies aimed at understanding protein interactions in complex biological systems.

Q & A

Q. What controls are essential in kinetic studies of the compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.